3-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1065484-08-3
Cat. No.: VC8204007
Molecular Formula: C16H23N3O5
Molecular Weight: 337.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065484-08-3 |
|---|---|
| Molecular Formula | C16H23N3O5 |
| Molecular Weight | 337.37 g/mol |
| IUPAC Name | tert-butyl 3-[(3-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-5-6-12(10-18)11-23-14-13(19(21)22)7-4-8-17-14/h4,7-8,12H,5-6,9-11H2,1-3H3 |
| Standard InChI Key | PNXXLHDZUGDKKO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Breakdown
The compound comprises three key components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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Tert-butyl ester group: A bulky protecting group attached to the piperidine’s carboxylic acid.
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3-Nitro-pyridin-2-yloxymethyl group: A nitro-substituted pyridine linked via an ether bond to a methylene bridge.
The nitro group at the 3-position of the pyridine ring and the tert-butyl ester are critical for modulating reactivity and stability.
Physical and Spectral Properties
Synthesis and Preparation Methods
Key Synthetic Routes
The synthesis typically involves etherification reactions between hydroxyl-containing pyridine derivatives and piperidine intermediates.
Route 1: Alkylation with Pyridine Derivatives
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Starting Material: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6).
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Reagents: 2-Bromo-4-chloro-5-nitropyridine, sodium hydride (NaH), dimethylformamide (DMF).
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Conditions: Room temperature, 12–24 hours.
Mechanism:
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Step 1: Deprotonation of the hydroxyl group on the piperidine intermediate using NaH.
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Step 2: Nucleophilic substitution with the brominated pyridine derivative.
Route 2: Mitsunobu Reaction
For alternative pyridine derivatives (e.g., 5-chloro-2,4-difluorobenzoate), potassium tert-butoxide in DMSO has been employed .
Optimization Challenges
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Steric Hindrance: The tert-butyl group may impede reactions at the piperidine nitrogen.
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Nitro Group Reactivity: The nitro group can undergo reduction to an amine under catalytic hydrogenation, altering biological activity.
Chemical Reactivity and Functional Group Transformations
Ester Hydrolysis
The tert-butyl ester is labile under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is pivotal for deprotection in medicinal chemistry.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aq.), reflux | 3-(3-Nitro-pyridin-2-yloxymethyl)piperidine-1-carboxylic acid |
| Basic Hydrolysis | NaOH (aq.), heat | Sodium salt of the carboxylic acid |
Nitro Group Reduction
The nitro group can be reduced to an amine using catalysts like Pd/C or Raney Ni, forming 3-(3-amino-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester .
Ether Bond Modifications
The ether linkage between the pyridine and piperidine may undergo cleavage under strong oxidative conditions (e.g., HNO₃/H₂SO₄), though this is less common in typical synthetic workflows.
| Application | Rationale |
|---|---|
| Drug Discovery | Intermediate for CNS-targeted therapeutics |
| Material Science | Building block for polymeric matrices |
| Catalysis | Ligand for transition-metal complexes |
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Wear gloves; wash thoroughly with soap |
| Inhalation | Use in fume hood; avoid dust formation |
| Storage | Cool, dry place; stable below 25°C |
First Aid:
Research and Development Trends
Structural Analogues
Future Directions
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Prodrug Design: The tert-butyl ester could enhance solubility or targeted delivery.
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Click Chemistry: The nitro group might participate in cycloaddition reactions.
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